Cas no 1172545-82-2 (1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea)

1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea 化学的及び物理的性質
名前と識別子
-
- 1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea
- VU0646959-1
- SR-01000923208
- SR-01000923208-1
- 1172545-82-2
- 1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tert-butyl)urea
- 1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-tert-butylurea
- F5540-0134
- AKOS024513239
-
- インチ: 1S/C21H25N3O2/c1-21(2,3)23-20(26)22-17-10-11-18-16(13-17)9-12-19(25)24(18)14-15-7-5-4-6-8-15/h4-8,10-11,13H,9,12,14H2,1-3H3,(H2,22,23,26)
- InChIKey: VUSLDZWSMAPKSO-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC2C=C(C=CC=2N1CC1C=CC=CC=1)NC(NC(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 351.19467705g/mol
- どういたいしつりょう: 351.19467705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 508
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5540-0134-1mg |
1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea |
1172545-82-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5540-0134-2mg |
1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea |
1172545-82-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5540-0134-3mg |
1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea |
1172545-82-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5540-0134-2μmol |
1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea |
1172545-82-2 | 2μmol |
$57.0 | 2023-09-09 |
1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea 関連文献
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylureaに関する追加情報
Professional Introduction to Compound with CAS No. 1172545-82-2 and Product Name: 1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea
The compound identified by the CAS number 1172545-82-2 and the product name 1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry and drug development. The presence of a tetrahydroquinoline core combined with a urea functional group suggests a compound with versatile biological activities, making it a subject of considerable interest for researchers.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in the discovery of novel therapeutic agents. The tetrahydroquinoline scaffold is particularly noteworthy for its prevalence in bioactive molecules, exhibiting properties that make it amenable to various biological interactions. This structural motif has been extensively studied for its role in modulating enzyme activity, particularly in the context of kinases and other protein targets involved in cellular signaling pathways. The derivative mentioned here incorporates a benzyl group at the 1-position and a tert-butylurea moiety at the 3-position, which are modifications designed to enhance binding affinity and selectivity.
The urea functional group is another critical component of this compound, known for its ability to form hydrogen bonds with biological targets. This feature is particularly valuable in drug design, as it allows for the creation of highly specific interactions between the molecule and its intended target. The tert-butyl substitution on the urea moiety further influences the electronic properties of the molecule, potentially affecting its solubility and metabolic stability. These structural features collectively contribute to the compound's potential as a lead compound in pharmaceutical research.
Recent studies have highlighted the importance of tetrahydroquinoline derivatives in addressing various therapeutic challenges. For instance, modifications to this scaffold have shown promise in inhibiting aberrant signaling pathways associated with diseases such as cancer and inflammation. The specific arrangement of substituents in 1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea suggests that it may interact with proteins involved in these pathways, offering a potential therapeutic intervention. Preliminary computational studies have indicated that this compound exhibits favorable binding characteristics with certain kinases, which are key enzymes in many disease processes.
Moreover, the incorporation of both benzyl and tert-butylurea groups into the molecule suggests a balance between lipophilicity and polar surface area, which are critical parameters for drug-like properties. This balance is essential for ensuring adequate absorption, distribution, metabolism, excretion (ADME), and toxicity (DTX) profiles. Researchers have been increasingly focusing on optimizing these properties to improve drug efficacy and reduce off-target effects. The structural design of this compound aligns with current trends in medicinal chemistry aimed at creating molecules with enhanced pharmacokinetic profiles.
The synthesis of 1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea involves multi-step organic transformations that highlight the synthetic ingenuity required to construct complex heterocyclic systems. Key steps include cyclization reactions to form the tetrahydroquinoline ring system followed by functional group interconversions to introduce the benzyl and tert-butylurea moieties. Advances in synthetic methodologies have enabled more efficient and scalable production of such compounds, facilitating their use in high-throughput screening (HTS) campaigns.
In conclusion, the compound identified by CAS number 1172545-82-2 represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features combining a tetrahydroquinoline core with a benzyl group and a tert-butylurea moiety position it as a valuable tool for studying biological pathways relevant to human health and disease. As research continues to uncover new applications for this class of molecules, compounds like 1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea are likely to play an increasingly important role in the development of novel therapeutic agents.
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